N-(2,2-dimethoxyethyl)-6-ethoxypyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

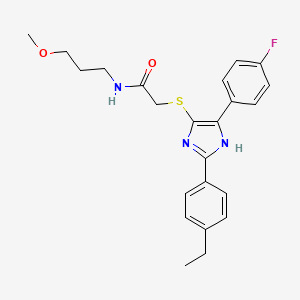

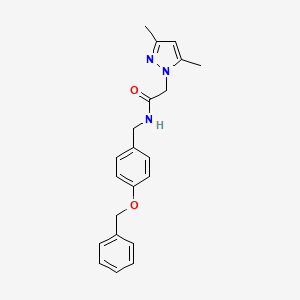

“N-(2,2-dimethoxyethyl)-6-ethoxypyrimidine-4-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and is a common structure in many biological compounds . The compound also has ethoxy and dimethoxyethyl groups attached to it, which could influence its solubility and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, ethoxy, and dimethoxyethyl groups would contribute to its three-dimensional structure .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The pyrimidine ring might undergo reactions typical for aromatic compounds, while the ethoxy and dimethoxyethyl groups could participate in reactions involving ethers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy and dimethoxyethyl groups might increase its solubility in organic solvents .Scientific Research Applications

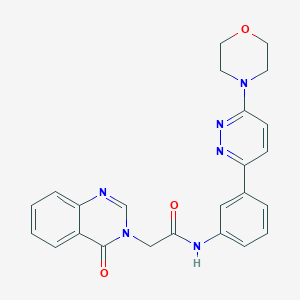

Synthesis and Crystal Structure

- Pyrimidine derivatives, such as those synthesized through reactions involving dimethoxypyrimidine, have been studied for their crystal structures, which are vital for understanding the chemical and physical properties of these compounds. For instance, the synthesis of 4-(4,6-dimethoxyl-pyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester through reactions involving dimethoxypyrimidine provides insights into the crystallographic data crucial for material science and pharmaceutical applications (S. Ji, 2006).

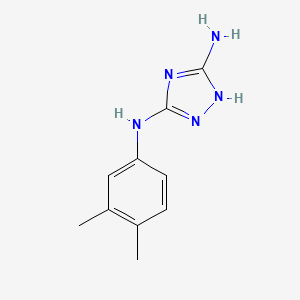

Pharmacological Applications

- Novel pyrimidine derivatives have been synthesized for evaluating their potential as anti-inflammatory, analgesic, and antitumor agents. For example, novel benzodifuranyl derivatives, including those derived from reactions involving dimethoxypyrimidine, have shown significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, underscoring their potential in developing new therapeutic agents (A. Abu‐Hashem et al., 2020).

Antitumor and Antiviral Properties

- Research on pyrimidine carboxamides has led to the discovery of compounds with potent antitumor activities. These studies are crucial for the development of new chemotherapeutic agents. For instance, dihydroxypyrimidine-4-carboxamides have been identified as a class of agents exhibiting potent inhibition of the HIV-integrase-catalyzed strand transfer process, highlighting their potential as clinically useful antiviral agents (P. Pace et al., 2007).

Anti-Depressant Activities

- The exploration of 3-ethoxyquinoxalin-2-carboxamides designed based on the pharmacophoric requirements of 5-HT3 receptor antagonists has led to the identification of compounds with anti-depressant-like activity, demonstrating the therapeutic potential of pyrimidine derivatives in treating depression (R. Mahesh et al., 2011).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(2,2-dimethoxyethyl)-6-ethoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4/c1-4-18-9-5-8(13-7-14-9)11(15)12-6-10(16-2)17-3/h5,7,10H,4,6H2,1-3H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMJBASAYMEZRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NCC(OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2440264.png)

![4-(benzyloxy)benzenecarbaldehyde N-[4-(tert-butyl)phenyl]hydrazone](/img/structure/B2440269.png)

![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2440272.png)

![tert-butyl N-{6-oxospiro[2.5]octan-1-yl}carbamate](/img/structure/B2440273.png)